N-tert-Butyl-6-methoxy-N'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4-diamine
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Overview
Description
N2-TERT-BUTYL-6-METHOXY-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a trifluoromethoxyphenyl group attached to a triazine core.
Preparation Methods
The synthesis of N2-TERT-BUTYL-6-METHOXY-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which serves as the triazine core.
Nucleophilic Substitution: Sequential nucleophilic substitution reactions are carried out to introduce the tert-butyl, methoxy, and trifluoromethoxyphenyl groups.
Reaction Conditions: The reactions are typically performed at ambient temperature, and the products are purified using techniques such as flash chromatography.
Chemical Reactions Analysis
N2-TERT-BUTYL-6-METHOXY-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Scientific Research Applications
N2-TERT-BUTYL-6-METHOXY-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N2-TERT-BUTYL-6-METHOXY-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N2-TERT-BUTYL-6-METHOXY-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
These compounds share a common triazine core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of tert-butyl, methoxy, and trifluoromethoxyphenyl groups in N2-TERT-BUTYL-6-METHOXY-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE imparts distinct characteristics that make it valuable for specific applications.
Properties
Molecular Formula |
C15H18F3N5O2 |
---|---|
Molecular Weight |
357.33 g/mol |
IUPAC Name |
2-N-tert-butyl-6-methoxy-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H18F3N5O2/c1-14(2,3)23-12-20-11(21-13(22-12)24-4)19-9-5-7-10(8-6-9)25-15(16,17)18/h5-8H,1-4H3,(H2,19,20,21,22,23) |
InChI Key |
FAKCLBMWGKVIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Origin of Product |
United States |
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